(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate
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Overview
Description
(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate is an organic compound that belongs to the class of acylaminosugars It is characterized by the presence of a sugar moiety linked to a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate typically involves the phosphorylation of a sugar derivative. One common method includes the reaction of a sugar alcohol with a phosphorylating agent under controlled conditions. For example, the reaction of a sugar alcohol with phosphorus oxychloride (POCl3) in the presence of a base can yield the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the phosphorylation process .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various phosphate esters and other derivatives .
Biology
In biological research, this compound is studied for its role in metabolic pathways. It is involved in the regulation of various enzymatic reactions and is a key intermediate in the biosynthesis of nucleotides and other essential biomolecules .
Medicine
In medicine, this compound has potential therapeutic applications. It is being investigated for its role in drug delivery systems and as a component of pharmaceutical formulations .
Industry
Industrially, this compound is used in the production of specialty chemicals and as an additive in various products. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of (3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups in biochemical reactions. This compound plays a crucial role in the regulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate: This compound is similar in structure but contains an acetamido group, which imparts different chemical properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound differs in its functional groups and overall structure.
Uniqueness
(3,4,5-Trihydroxyoxan-2-yl)methyl dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H13O8P |
---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
(3,4,5-trihydroxyoxan-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12) |
InChI Key |
KAJAXXUCVJFKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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